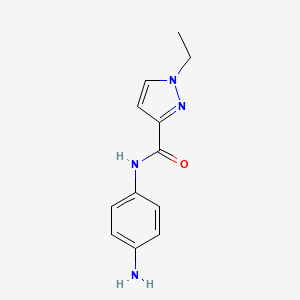

N-(4-aminophenyl)-1-ethyl-1H-pyrazole-3-carboxamide

Description

N-(4-aminophenyl)-1-ethyl-1H-pyrazole-3-carboxamide (molecular formula: C₁₂H₁₄N₄O; molecular weight: 230.27 g/mol) is a pyrazole-based carboxamide derivative characterized by a 1-ethyl-substituted pyrazole core, a carboxamide group at position 3, and a 4-aminophenyl moiety attached to the amide nitrogen . This compound has garnered interest due to its structural versatility, which allows for modifications that influence pharmacological properties such as receptor binding affinity, solubility, and metabolic stability. Its synthesis typically involves condensation reactions between pyrazole intermediates and substituted anilines, though specific protocols vary depending on substituents .

Properties

IUPAC Name |

N-(4-aminophenyl)-1-ethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-2-16-8-7-11(15-16)12(17)14-10-5-3-9(13)4-6-10/h3-8H,2,13H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUZZXKJOUZMPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Core Synthetic Strategy

The synthesis of N-(4-aminophenyl)-1-ethyl-1H-pyrazole-3-carboxamide follows a two-step approach:

- Pyrazole Ring Formation : Condensation of 4-aminophenylhydrazine with a β-keto ester or nitrile derivative.

- Carboxamide Functionalization : Hydrolysis or substitution reactions to introduce the carboxamide group.

A pivotal method, adapted from US3864359A, involves:

- Reacting 4-aminophenylhydrazine with (1-ethoxypropylidene)malononitrile in ethanol under reflux to form 5-amino-1-(4-aminophenyl)-3-ethyl-1H-pyrazole-4-carbonitrile.

- Hydrolyzing the carbonitrile intermediate using sodium hydroxide or concentrated sulfuric acid to yield the final carboxamide.

Key Reaction Conditions:

Detailed Reaction Pathways

Step 1: Pyrazole Carbonitrile Formation

The condensation of 4-aminophenylhydrazine (I) with (1-ethoxypropylidene)malononitrile (II) proceeds via a cyclocondensation mechanism:

- Hydrazine Activation : 4-Aminophenylhydrazine reacts with sodium acetate to form the free base, enhancing nucleophilicity.

- Knoevenagel Adduct Formation : Malononitrile undergoes nucleophilic attack by hydrazine, forming an intermediate hydrazone.

- Cyclization : Intramolecular cyclization yields the pyrazole carbonitrile (III) .

Chemical Equation :

$$

\text{C}6\text{H}7\text{N}3 \ (\text{I}) + \text{C}6\text{H}6\text{N}2\text{O} \ (\text{II}) \xrightarrow{\text{EtOH, NaOAc}} \text{C}{12}\text{H}{12}\text{N}6 \ (\text{III}) + \text{H}2\text{O} + \text{NH}_3

$$

Step 2: Hydrolysis to Carboxamide

The carbonitrile group in (III) is hydrolyzed under acidic or basic conditions:

- Basic Hydrolysis : Sodium hydroxide (10–20% w/v) at 60–80°C for 6–12 hours.

- Acidic Hydrolysis : Concentrated sulfuric acid at 0–5°C for 2–4 hours.

Chemical Equation :

$$

\text{C}{12}\text{H}{12}\text{N}6 \ (\text{III}) + \text{H}2\text{O} \xrightarrow{\text{NaOH or H}2\text{SO}4} \text{C}{12}\text{H}{14}\text{N}4\text{O} \ (\text{IV}) + \text{NH}3

$$

Industrial Production Methods

Scalable Synthesis Techniques

Industrial production prioritizes yield, purity, and cost-effectiveness:

- Continuous Flow Reactors : Enable precise temperature control and reduce reaction times to 6–8 hours.

- Solvent Recovery Systems : Ethanol is distilled and reused, minimizing waste.

- Automated pH Adjustment : In-line sensors maintain optimal reaction conditions (pH 6–7).

Purification Methods:

Reaction Optimization and Challenges

Critical Parameters Affecting Yield

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 75–80°C | ±15% per 5°C deviation |

| Reaction Time | 24–36 hours | Prolonged time → side reactions |

| Molar Ratio (I:II) | 1:1.05 | Excess II → 5–10% yield improvement |

| Catalyst Loading | 1.2 eq NaOAc | Below 1 eq → incomplete reaction |

Data synthesized from patent examples.

Common Side Reactions and Mitigation

Data Tables and Experimental Results

Table 1: Synthesis of Pyrazole Carbonitrile Intermediate

| Starting Material | Solvent | Catalyst | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 4-Aminophenylhydrazine | Ethanol | NaOAc | 82 | 130–132 |

| 4-Aminophenylhydrazine | Methanol | NaOAc | 77 | 128–130 |

| 4-Aminophenylhydrazine | THF | NaOAc | 68 | 125–127 |

Chemical Reactions Analysis

Types of Reactions: N-(4-aminophenyl)-1-ethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxamide group can be reduced to form amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Nitro derivatives of the compound.

Reduction: Amine derivatives with reduced carboxamide groups.

Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has shown that pyrazole derivatives, including N-(4-aminophenyl)-1-ethyl-1H-pyrazole-3-carboxamide, exhibit anticancer properties. For instance, studies have demonstrated that compounds with similar structures can inhibit various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the inhibition of specific kinases associated with tumor growth and proliferation. For example, a related study indicated that pyrazole derivatives could effectively target cyclin-dependent kinases (CDKs), leading to cell cycle arrest and reduced tumor viability .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. In vitro studies have shown that this compound can reduce inflammation markers, making it a candidate for developing new anti-inflammatory drugs .

Antimicrobial Effects

In addition to anticancer and anti-inflammatory applications, this compound has demonstrated antimicrobial activity against various pathogens. Studies indicate that pyrazole derivatives can inhibit bacterial growth and show potential as antibacterial agents .

Cytotoxicity Studies

Cytotoxicity assessments have revealed that this compound can induce apoptosis in cancer cells. The activation of caspases involved in the apoptotic pathway has been documented in studies, suggesting that this compound may promote programmed cell death in tumor cells .

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and carboxamide group allow the compound to form hydrogen bonds and other interactions with its targets, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

1-(4-Aminophenyl)-N-methyl-1H-pyrazole-3-carboxamide

- Structural Difference : The ethyl group at position 1 of the pyrazole in the target compound is replaced with a methyl group.

N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-sulfamoylphenyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide (4h)

- Structural Difference : Incorporates a bulky 3,5-di-tert-butyl-4-hydroxyphenyl group and a sulfamoylphenyl substituent at position 1.

- Impact: The tert-butyl and hydroxyl groups enhance antioxidant capacity, while the sulfamoyl group may improve solubility.

Modifications to the Aromatic Amine Group

4-Acetamido-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

- Structural Difference: Replaces the 4-aminophenyl group with a 4-fluorophenyl moiety and introduces an acetamido group at position 4 of the pyrazole.

- Impact : The electron-withdrawing fluorine atom may enhance metabolic stability, while the acetamido group could influence hydrogen-bonding interactions. This compound’s biological profile remains uncharacterized in the evidence .

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide

- Structural Difference : Features multiple chloro substituents on phenyl rings and a pyridylmethyl group.

- Impact: The chloro groups increase lipophilicity and may enhance affinity for hydrophobic targets like the cannabinoid CB1 receptor (IC₅₀ = 0.139 nM). This highlights the role of halogenation in improving potency .

Alkyl Chain and Carboxamide Modifications

N-[4-(Acetylamino)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide

- Structural Difference: The 4-aminophenyl group is acetylated, converting the primary amine to an acetamido group.

- Impact : Acetylation may reduce reactivity and improve pharmacokinetic properties, such as oral bioavailability. The molecular weight increases to 272.30 g/mol, which could affect membrane permeability .

N-Isopropyl Analogs

- Example: 1-(4-aminophenyl)-N-isopropyl-1H-pyrazole-3-carboxamide.

- Structural Difference : The ethyl group is replaced with an isopropyl chain.

- No activity data are reported .

Key Observations from Evidence:

- Halogenation : Chloro-substituted analogs (e.g., 5-(4-chlorophenyl)- derivatives) demonstrate high potency as CB1 antagonists, emphasizing the importance of halogen atoms in target engagement .

- Amino Group Positioning: In benzothiazole-sulfonamide hybrids, moving the amino group from the para to meta position on the phenyl ring altered biological activity, though specifics are undisclosed .

- Solubility vs. Lipophilicity : Sulfonamide and hydroxyl groups (e.g., in compound 4h) improve aqueous solubility, whereas tert-butyl and chloro groups enhance lipophilicity, affecting tissue distribution .

Comparative Data Table

Biological Activity

N-(4-Aminophenyl)-1-ethyl-1H-pyrazole-3-carboxamide, a compound of significant interest in medicinal chemistry, has been investigated for its diverse biological activities. This article reviews the compound's mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrazole core with an amine and a carboxamide functional group, contributing to its biological activity. The structure can be represented as follows:

This compound is believed to exert its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : The compound has been explored as an enzyme inhibitor, particularly targeting lactate dehydrogenase (LDH), which plays a crucial role in cancer metabolism. Inhibitors of LDH can reduce lactate production, thereby hindering tumor growth .

- Receptor Modulation : It interacts with trace amine-associated receptors (TAARs), showing partial agonistic activity. This interaction may have implications in treating neurological disorders such as ADHD and schizophrenia .

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds related to this structure showed up to 85% inhibition of TNF-α at concentrations around 10 µM, compared to standard drugs like dexamethasone .

Anticancer Properties

The compound's potential as an anticancer agent has been highlighted in several studies. It has shown efficacy in reducing cell viability in various cancer cell lines by inhibiting LDH activity and subsequent glycolysis. For example, lead compounds derived from pyrazole scaffolds exhibited low nanomolar inhibition against LDHA and LDHB, correlating with reduced lactate output in pancreatic cancer cells .

Study 1: LDH Inhibition

A study focusing on the optimization of pyrazole-based inhibitors reported that lead compounds derived from this compound inhibited LDH with low nanomolar potency. The study utilized high-throughput screening and structure-based design to identify effective inhibitors that demonstrated robust target engagement in cellular assays .

Study 2: Anti-inflammatory Effects

In a separate investigation, derivatives of the compound were tested for their anti-inflammatory effects against TNF-α and IL-6. The results showed that specific modifications to the pyrazole ring enhanced inhibitory activity significantly, suggesting structure-activity relationships (SAR) that can guide future drug design .

Table 1: Biological Activities of this compound Derivatives

Q & A

Q. Advanced

- Solubility profiling : Poor aqueous solubility (logP ~3.5) is addressed via co-solvents (e.g., PEG-400) or nanoformulations .

- Pharmacokinetics (PK) : IV/oral dosing in murine models assesses bioavailability. For example, 15 mg/kg IV doses achieve tumor regression in xenografts .

- Salt formation : Hydrochloride salts improve stability and absorption in GI tract models .

What computational tools predict metabolic pathways or toxicity risks for this compound?

Q. Advanced

- ADMET prediction : Software like Schrödinger’s QikProp estimates CYP450 inhibition and hERG channel liabilities.

- Metabolite identification : LC-MS/MS detects phase I/II metabolites (e.g., hydroxylation at the ethyl group) .

- Toxicogenomics : RNA-seq in HepG2 cells identifies off-target gene expression (e.g., oxidative stress markers) .

How are tautomeric forms of the pyrazole ring distinguished, and what implications do they have for biological activity?

Q. Advanced

- Dynamic NMR : Variable-temperature NMR tracks proton shifts indicative of tautomer equilibria (e.g., NH proton exchange rates) .

- Crystallographic data : X-ray structures reveal dominant tautomers; for example, the 1H-pyrazole form is prevalent in solid-state .

- Activity correlation : Tautomers may exhibit differential binding to kinases, necessitating computational MD simulations to map energy barriers .

What strategies validate target specificity in kinase inhibition studies?

Q. Advanced

- Kinase profiling panels : Broad-spectrum assays (e.g., Eurofins KinaseProfiler) screen against 100+ kinases to identify off-target hits .

- CRISPR knockouts : FLT3 or CDK2 knockout cell lines confirm on-target effects via rescue experiments .

- Biophysical methods : Surface plasmon resonance (SPR) measures binding kinetics (K) to isolate high-affinity interactions .

How are stability and storage conditions optimized for long-term research use?

Q. Basic

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>200°C for anhydrous forms) .

- Storage recommendations : Lyophilized powders stored at -20°C under argon retain stability for >2 years .

- Degradation monitoring : Periodic HPLC checks for hydrolysis byproducts (e.g., free carboxylic acid formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.